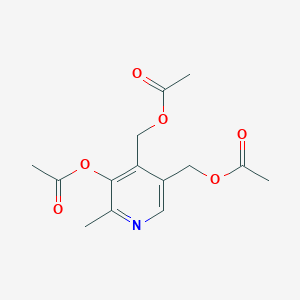

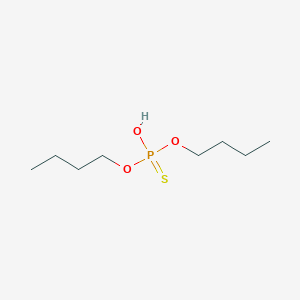

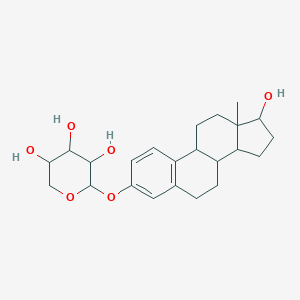

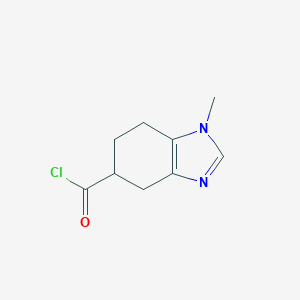

![molecular formula C16H16N2O4 B162828 二乙基[2,2'-联吡啶]-4,4'-二羧酸酯 CAS No. 1762-42-1](/img/structure/B162828.png)

二乙基[2,2'-联吡啶]-4,4'-二羧酸酯

描述

“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is an organic compound with the CAS Number: 1762-42-1 . Its molecular weight is 300.31 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of bipyridiniums, including “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate”, is straightforward and utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .

Molecular Structure Analysis

The InChI Code of “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is 1S/C16H16N2O4/c1-3-21-15 (19)11-5-7-17-13 (9-11)14-10-12 (6-8-18-14)16 (20)22-4-2/h5-10H,3-4H2,1-2H3 .

Chemical Reactions Analysis

Bipyridinium salts, including “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate”, are popular due to their perspective applications in redox flow batteries . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .

Physical And Chemical Properties Analysis

“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is a solid substance under normal conditions . It should be stored under an inert gas .

科学研究应用

Solar Energy Conversion

Bipyridine compounds like Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate are known for their excellent electronic properties, making them suitable for use in solar energy conversion studies. They can coordinate with transition metals such as Ru2+, Pt2+, and Re1+, which are integral in photovoltaic devices for converting solar energy into electrical energy .

Catalysis

Due to their strong coordination with metal centers, bipyridine derivatives are used in catalytic systems to enhance reaction efficiency. They play a role in both homogeneous and heterogeneous catalysis, affecting the activity and yield of various chemical reactions .

Metal Complex Formation

These compounds form complexes with transition metal ions like Co+2, Ni+2, Cu+2, Zn+2, and Cd+2. Such complexes often exhibit unique geometries and electronic properties, making them valuable in research for understanding metal-ligand interactions .

安全和危害

“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXJVXIVHPUFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477347 | |

| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

CAS RN |

1762-42-1 | |

| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in chemical research?

A: Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate (dceb) is primarily used as a ligand in coordination chemistry, particularly with transition metals like ruthenium, iridium, and copper. [, , , , , , ] This is due to the presence of two nitrogen atoms in the bipyridine ring that can readily donate electrons to form stable complexes with metal ions.

Q2: What are the implications of incorporating Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate into metal complexes for photocatalysis?

A: Dceb plays a crucial role in influencing the photocatalytic activity of metal complexes. For instance, in ruthenium-based complexes designed for photocatalytic hydrogen generation, the presence of dceb as a peripheral ligand was found to enhance hydrogen production compared to complexes with other ligands like 2,2'-bipyridine (bpy). [] This is attributed to the participation of dceb in the photocatalytic process. Additionally, its ester groups can influence electron transfer properties and excited state lifetimes, impacting the overall efficiency of photocatalysis. [, ]

Q3: How does the structure of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate affect its electrochemical properties?

A: Electrochemical studies on ruthenium complexes containing dceb have shown that it undergoes reversible reduction processes. [] The presence of electron-withdrawing ester groups in dceb influences the reduction potentials, shifting them to more positive values compared to complexes with electron-donating substituents. This highlights the impact of structural modifications on the electrochemical behavior of dceb-containing complexes.

Q4: Are there any spectroscopic techniques used to study Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate and its metal complexes?

A: Yes, various spectroscopic techniques are employed to characterize dceb and its complexes. 1H NMR spectroscopy helps identify structural features and interactions with solvents. [] Infrared (IR) spectroscopy, including time-resolved IR, is used to analyze vibrational modes and study excited states in metal complexes containing dceb, particularly those designed for photocatalytic applications. [] UV-Vis spectroscopy is valuable for investigating the electronic transitions and light absorption properties of dceb-containing complexes. [, ]

Q5: How does the crystal structure of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate influence its solid-state interactions?

A: In the crystal structure of dceb, the molecule possesses inversion symmetry, with two half-molecules present in the asymmetric unit. [] These molecules are linked together through C—H⋯O and C—H⋯N hydrogen bonds, forming sheets and a three-dimensional framework. This organized packing arrangement in the solid state can have implications for its material properties and potential applications.

Q6: Have there been any studies on the stability and degradation of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in different environments?

A: While specific studies on the environmental degradation of dceb are limited in the provided research, electrochemical investigations on dceb-containing ruthenium complexes have revealed that the reduction products can undergo decomposition. [] For instance, (Et2-dcbpy)2Ru(CN)2 primarily undergoes de-esterification upon reduction, highlighting a potential degradation pathway for dceb. Further research is needed to fully understand its environmental fate and impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。